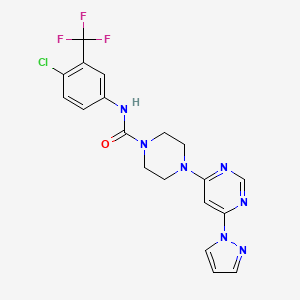
4-(6-(1H-ピラゾール-1-イル)ピリミジン-4-イル)-N-(4-クロロ-3-(トリフルオロメチル)フェニル)ピペラジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H17ClF3N7O and its molecular weight is 451.84. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鎮痛研究
ピペラジン部分を有する化合物は、その潜在的な鎮痛特性について研究されています。トリフルオロメチル基は、化合物が生物学的標的に相互作用する能力を高める可能性があります。関連するピペリジノール類似体で行われた研究と同様に、マウスの疼痛モデルにおけるこの化合物の有効性を検討する研究が可能である .
生物活性
The compound 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound, highlighting its significance in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClF3N7O, with a molecular weight of approximately 455.93 g/mol. The structure features a piperazine ring linked to a pyrimidine and pyrazole moiety, which is known to contribute to various biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrazole and pyrimidine exhibit significant pharmacological properties, including:
- Anticancer Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines, including prostate and cervical cancers. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth and survival .
- Anti-inflammatory Effects : Compounds containing pyrazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Some studies indicate IC50 values as low as 0.02 μM for selective COX-2 inhibitors derived from pyrazole .
- Antimicrobial Properties : The presence of the pyrazole nucleus has been linked to antibacterial and antifungal activities, making these compounds potential candidates for treating infections .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression, similar to other pyrazole derivatives that have demonstrated this property .
- Receptor Modulation : It may also modulate receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds:
| Study | Findings | IC50 Values |
|---|---|---|
| Ma et al. (2014) | Evaluated herbicidal activity of pyrazole derivatives | Strongest activity at 1.90 mg/L against Pennisetum alopecuroides |
| Abdellatif et al. (2021) | Investigated anti-inflammatory properties | IC50 values ranged from 71.11 to 81.77 μg/mL compared to diclofenac |
| Recent Review (2022) | Summarized various biological activities of pyrazoles | Notable anticancer and antimicrobial activities reported |
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N7O/c20-15-3-2-13(10-14(15)19(21,22)23)27-18(31)29-8-6-28(7-9-29)16-11-17(25-12-24-16)30-5-1-4-26-30/h1-5,10-12H,6-9H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWJVFJSXFRIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














